molecular formula C21H30O2 B12734616 5-beta-Methyl-19-norpregn-9(10)-ene-3,20-dione CAS No. 130917-92-9

5-beta-Methyl-19-norpregn-9(10)-ene-3,20-dione

Cat. No.: B12734616
CAS No.: 130917-92-9
M. Wt: 314.5 g/mol
InChI Key: FNFWRTXVYHHWIF-JBYOPCTKSA-N
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Description

5-beta-Methyl-19-norpregn-9(10)-ene-3,20-dione is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and are often used in medical and scientific research. This compound, in particular, is a derivative of the pregnane class of steroids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-beta-Methyl-19-norpregn-9(10)-ene-3,20-dione typically involves multiple steps starting from a suitable steroidal precursor. Common steps include:

    Hydrogenation: Reduction of double bonds in the precursor.

    Methylation: Introduction of the methyl group at the 5-beta position.

    Oxidation: Formation of the ketone groups at positions 3 and 20.

Industrial Production Methods

Industrial production of steroidal compounds often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.

    Substitution: Halogenation or other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated steroids, while reduction could produce alcohol derivatives.

Scientific Research Applications

5-beta-Methyl-19-norpregn-9(10)-ene-3,20-dione has various applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Industry: Used in the production of steroid-based pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-beta-Methyl-19-norpregn-9(10)-ene-3,20-dione involves interaction with steroid hormone receptors. It can modulate gene expression and influence various biological pathways. The exact molecular targets and pathways depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Progesterone: A natural steroid hormone with similar structural features.

    Testosterone: Another steroid hormone with different biological activities.

    Corticosteroids: A class of steroid hormones with anti-inflammatory properties.

Uniqueness

5-beta-Methyl-19-norpregn-9(10)-ene-3,20-dione is unique due to its specific structural modifications, which confer distinct biological activities compared to other steroids. Its methylation and specific double bond positions differentiate it from other compounds in the pregnane class.

Properties

CAS No.

130917-92-9

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

(5R,8S,13S,14S,17S)-17-acetyl-5,13-dimethyl-1,2,4,6,7,8,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-19-16-8-10-20(2)12-14(23)4-5-18(20)15(16)9-11-21(17,19)3/h16-17,19H,4-12H2,1-3H3/t16-,17-,19+,20-,21-/m1/s1

InChI Key

FNFWRTXVYHHWIF-JBYOPCTKSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C[C@]4(CC[C@@H]23)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3=C4CCC(=O)CC4(CCC23)C)C

Origin of Product

United States

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